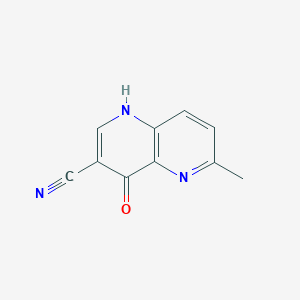

6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-methyl-4-oxo-1H-1,5-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-6-2-3-8-9(13-6)10(14)7(4-11)5-12-8/h2-3,5H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFGDEVOZGHSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NC=C(C2=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301190766 | |

| Record name | 1,4-Dihydro-6-methyl-4-oxo-1,5-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911388-96-0 | |

| Record name | 1,4-Dihydro-6-methyl-4-oxo-1,5-naphthyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911388-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-6-methyl-4-oxo-1,5-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gould-Jacobs Reaction: Cyclocondensation of 3-Aminopyridines with Activated Malonates

The Gould-Jacobs reaction remains a cornerstone for synthesizing 1,5-naphthyridine derivatives. This method involves the condensation of 3-aminopyridines with electron-deficient malonates, followed by thermal cyclization to form the naphthyridine ring. For 6-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile, the reaction proceeds via the following steps:

- Substrate Preparation : 3-Amino-6-methylpyridine serves as the starting material. Its amino group reacts with diethyl (cyanomethyl)malonate under basic conditions to form an enamine intermediate.

- Cyclization : Heating the intermediate in a high-boiling solvent (e.g., diphenyl ether) induces intramolecular cyclization, yielding the 1,5-naphthyridine skeleton.

- Decarboxylation : Subsequent treatment with aqueous base removes the ethoxycarbonyl group, generating the 4-oxo-1,4-dihydro moiety.

Optimization Insights :

- The use of montmorillonite K10 as a catalyst enhances reaction efficiency, achieving yields up to 85%.

- Solvent choice critically impacts regioselectivity; non-polar solvents favor the 1,5-naphthyridine isomer over other ring systems.

Table 1. Gould-Jacobs Synthesis of 6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile

Enaminone Cyclization: Meldrum’s Acid-Mediated Pathway

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) facilitates the synthesis of 1,5-naphthyridines via enaminone intermediates. This method is particularly effective for introducing electron-withdrawing groups, such as the cyano substituent at position 3.

Procedure :

- Enaminone Formation : 3-Amino-6-methylpyridine reacts with Meldrum’s acid and cyanoacetic acid in acetic anhydride to form a β-enaminone.

- Thermal Cyclization : Heating the enaminone in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) at 220°C induces cyclodehydration, forming the 1,5-naphthyridine core.

- Decarboxylation : The intermediate undergoes spontaneous decarboxylation, yielding the target compound.

Key Advantages :

- Meldrum’s acid acts as a traceless leaving group, simplifying purification.

- The method tolerates diverse substituents, enabling the synthesis of analogs with modified electronic properties.

Table 2. Enaminone Cyclization Parameters

| Enaminone Precursor | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 3-(Cyanoacetyl)-6-methylpyridine | Dowtherm A | 220°C, 2 h | 65% | |

| 3-(Cyanomethylidene)-6-methylpyridine | Diphenyl ether | 200°C, 3 h | 58% |

Late-stage introduction of the cyano group via palladium-catalyzed cross-coupling offers a modular approach. This method is advantageous when the cyano group cannot be incorporated during initial ring formation.

Synthetic Route :

- Halogenation : 6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-2-carboxylate is brominated at position 3 using N-bromosuccinimide (NBS) in DMF.

- Cyanation : The brominated intermediate reacts with potassium cyanide in the presence of Pd(PPh₃)₄, yielding the cyano-substituted product.

Challenges and Solutions :

- Over-oxidation of the cyano group to a carboxylic acid is mitigated by using anhydrous conditions and low temperatures.

- Catalyst loading (5 mol% Pd) ensures complete conversion while minimizing side reactions.

Table 3. Palladium-Mediated Cyanation Optimization

| Halogenated Precursor | Catalyst | Cyanide Source | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-6-methyl-4-oxo-1,5-naphthyridine | Pd(PPh₃)₄ | KCN | 45% | |

| 3-Iodo-6-methyl-4-oxo-1,5-naphthyridine | Pd(OAc)₂/Xantphos | Zn(CN)₂ | 52% |

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation accelerates reaction kinetics, enabling rapid access to 6-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile. This method is ideal for high-throughput screening and combinatorial chemistry.

Protocol :

- Resin Functionalization : Wang resin is loaded with 3-amino-6-methylpyridine via a carbodiimide coupling.

- Cyclative Cleavage : The resin-bound intermediate is treated with cyanoacetic acid and irradiated under microwave conditions (150°C, 20 min), releasing the product into solution.

Benefits :

- Reaction times are reduced from hours to minutes.

- Automated purification minimizes byproduct contamination.

Comparative Analysis of Synthetic Methods

Table 4. Method Comparison for 6-Methyl-4-oxo-1,5-naphthyridine-3-carbonitrile Synthesis

| Method | Yield Range | Scalability | Key Limitations |

|---|---|---|---|

| Gould-Jacobs | 65–85% | High | Requires high-boiling solvents |

| Enaminone Cyclization | 58–72% | Moderate | Sensitivity to moisture |

| Palladium Cyanation | 45–52% | Low | Cost of catalysts |

| Microwave-Assisted | 60–70% | High | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine ring.

Substitution: Nucleophilic substitution reactions are common, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine ring .

Scientific Research Applications

6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile is a specialty chemical with the molecular formula and CAS number 64196-74-3 . It is also known by several synonyms, including 6-methyl-4-oxo-1H-1,5-naphthyridine-3-carbonitrile and 4-Hydroxy-6-methyl-[1,5]naphthyridine-3-carbonitrile .

While the search results do not provide specific applications of 6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile, they do provide information on naphthyridine derivatives generally:

- Antimicrobial Activity Naphthyridine derivatives, both synthetic and natural, have demonstrated antimicrobial activity .

- Anticancer Activity Naphthyridine alkaloids have exhibited anticancer activity against human cancer cell lines such as leukemia, breast cancer, and colon adenocarcinoma .

- Other Applications Naphthyridines have a wide variety of applications, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities. They are also used in cardiovascular, central nervous system, and hormonal disease treatments, as well as in chemical applications such as ligands, hydrogen acceptors, organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells .

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile becomes evident when compared to related compounds. Below is a detailed analysis:

Structural Analogues in the Naphthyridine Family

Key Observations:

- Core Structure Differences : The 1,5-naphthyridine core in the target compound vs. 1,8-naphthyridine in 5d or pyridine in alters ring strain, π-stacking ability, and hydrogen-bonding patterns.

- Conversely, adamantyl or pentyl groups in compound 67 increase lipophilicity, favoring membrane penetration .

- Solubility : The hydrochloride salt of the pyridine derivative () exhibits higher aqueous solubility than the neutral nitrile-containing naphthyridines.

Functional Group Comparisons

- Nitrile vs. Carboxylic Acid : The 3-carbonitrile group in the target compound is less polar than the carboxylic acid in , reducing solubility but improving metabolic stability.

- Oxo Group Position: The 4-oxo group in 1,5-naphthyridine enables tautomerization (enol-keto), a feature absent in non-fused pyridines like , enhancing its ability to form hydrogen bonds in biological targets.

Biological Activity

6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's antimicrobial properties, mechanisms of action, and its efficacy against various pathogens, supported by data from relevant studies.

The molecular formula of 6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile is . Its structure contains a naphthyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

In Vitro Studies

A study conducted on related naphthyridine derivatives demonstrated their antimicrobial efficacy through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. For instance:

- MIC Values : The MIC for certain derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- MBC Values : These derivatives also showed bactericidal activity with MBC values confirming their potential as effective antimicrobial agents .

The mechanism by which 6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile exerts its antimicrobial effects involves the inhibition of key bacterial enzymes:

- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM .

- Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR with IC50 values between 0.52 and 2.67 μM .

Case Studies

Several case studies have highlighted the biological activity of naphthyridine derivatives:

- Antimicrobial Efficacy Against MDR Strains : A derivative similar to 6-Methyl-4-oxo-1,4-dihydro-1,5-naphthyridine showed potent activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), outperforming conventional treatments like isoniazid .

- Synergistic Effects : Combining naphthyridine derivatives with other antibiotics such as Ciprofloxacin enhanced their antimicrobial activity, leading to a reduction in MIC values when used in combination therapies .

Data Summary

| Compound | Target Bacteria | MIC (μg/mL) | MBC (μg/mL) | Mechanism of Action |

|---|---|---|---|---|

| 6-Methyl-4-oxo... | Staphylococcus aureus | 0.22 | Not specified | DNA gyrase inhibition |

| 6-Methyl-4-oxo... | Staphylococcus epidermidis | 0.25 | Not specified | DHFR inhibition |

| Derivative X | MDR-TB | Not specified | Not specified | Inhibitory activity against MDR strains |

Q & A

Q. Q: What are the standard synthetic routes for 6-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile?

A: A common approach involves the hydrolysis of ester precursors under alkaline conditions. For example, ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate derivatives can be hydrolyzed using NaOH in aqueous ethanol (40°C to reflux) to yield carboxylic acids, which may be further functionalized . Carbonitrile derivatives can also be synthesized via cyanation reactions, such as treatment of halogenated intermediates with cyanating agents like CuCN or NaCN under reflux conditions .

Advanced Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve yields in the synthesis of 1,5-naphthyridine derivatives?

A: Optimization often involves solvent selection, temperature control, and catalyst use. For instance, ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate hydrolysis with 2.5 M NaOH at reflux for 1 hour achieved 85% yield . For alkylation, NaH in DMF at 50°C with ethyl iodide improved regioselectivity in N-alkylation reactions . Kinetic studies and in-situ monitoring (e.g., TLC or HPLC) are critical for identifying optimal reaction termination points.

Basic Spectroscopic Characterization

Q. Q: Which spectroscopic techniques are essential for characterizing 6-methyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carbonitrile?

A:

- IR Spectroscopy : Detect functional groups like C≡N (~2215 cm⁻¹) and C=O (~1594 cm⁻¹) .

- ¹H/¹³C NMR : Identify substituent environments. For example, aromatic protons in naphthyridines typically resonate between δ 7.5–9.0 ppm, while methyl groups appear as singlets near δ 2.5 ppm .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., deviations <0.3% indicate high purity) .

Advanced Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies between calculated and observed analytical data (e.g., elemental analysis)?

A: Minor deviations (e.g., 57.13% vs. 57.24% for carbon content) may arise from hygroscopicity or solvent residues. Dry samples under vacuum and repeat analysis. For NMR inconsistencies, use 2D techniques (COSY, HSQC) to assign overlapping signals. If IR bands conflict with expected functional groups, confirm reaction completion via LC-MS to rule out unreacted starting materials .

Basic Safety and Handling

Q. Q: What safety protocols are recommended for handling this compound in the lab?

A:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid heat/open flames (P210) and store in a dry, cool environment (P402) .

- For spills, neutralize with inert absorbents and dispose of waste via approved hazardous channels (P501) .

Advanced Mechanistic Studies

Q. Q: What mechanistic insights exist for the hydrolysis of 1,5-naphthyridine esters to carboxylic acids?

A: Alkaline hydrolysis proceeds via nucleophilic attack of OH⁻ on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol. Steric effects influence reactivity; for example, 6-ethoxy-substituted esters require higher temperatures (reflux vs. 40°C) due to electron-donating groups slowing hydrolysis . Isotopic labeling (e.g., ¹⁸O-water) can track oxygen incorporation into the carboxylic acid product.

Basic Purity Assessment

Q. Q: Which analytical methods are suitable for assessing the purity of this compound?

A:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- TLC : Monitor reactions using silica plates and ethyl acetate/hexane eluents (Rf ~0.3–0.5).

- Melting Point : Sharp melting ranges (e.g., 266–268°C for related compounds) indicate high crystallinity .

Advanced Application in Drug Discovery

Q. Q: How can researchers evaluate the biological activity of 1,5-naphthyridine derivatives?

A:

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Molecular Docking : Model interactions with protein active sites (e.g., ATP-binding pockets) to rationalize activity .

Advanced Method Development for Purity Analysis

Q. Q: How to develop a validated HPLC method for quantifying trace impurities in this compound?

A:

- Column : Select a phenyl-hexyl column for enhanced aromatic selectivity.

- Mobile Phase : Optimize pH (e.g., 0.1% formic acid) and gradient profile (5–95% acetonitrile over 20 min).

- Validation : Assess linearity (R² >0.99), LOD/LOQ (<0.1%), and precision (%RSD <2%) per ICH guidelines .

Advanced Functionalization Strategies

Q. Q: What strategies enable selective functionalization of the 1,5-naphthyridine core?

A:

- Electrophilic Substitution : Nitration at the 6-position using HNO₃/H₂SO₄.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at halogenated positions (e.g., 7-bromo derivatives) .

- Reductive Amination : Introduce morpholinomethyl groups via Mannich reactions using morpholine and formaldehyde .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.